(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Description
The compound “(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid” is a structurally complex thiazolidinone derivative featuring a furan-methylene-thiazolidinone core substituted with a 4-methoxy-2-nitrophenyl group and a branched 3-methylbutanoic acid side chain. The thioxo group at position 2 of the thiazolidinone ring enhances its electrophilicity, which may contribute to covalent binding interactions.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S2/c1-10(2)17(19(24)25)21-18(23)16(31-20(21)30)9-12-5-7-15(29-12)13-6-4-11(28-3)8-14(13)22(26)27/h4-10,17H,1-3H3,(H,24,25)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCCOYKRQLLLSU-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.
Chemical Structure and Properties
The compound's structure includes a furan ring, a thioxothiazolidinone framework, and various substituents that contribute to its biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups is significant for its reactivity and interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H20N2O5S |
| Molecular Weight | 368.43 g/mol |
| Functional Groups | Thiazolidinone, Furan, Nitro |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits moderate to strong antiproliferative activity against various cancer cell lines. In studies involving human leukemia cell lines, it was observed that the compound's efficacy is dose-dependent and varies with the cell cycle stage.
- Cell Line Studies :
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors involved in cancer pathways. The thioxothiazolidine ring plays a crucial role in binding affinity and specificity.
- Target Interaction :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Metabolism | Metabolized by CYP450 enzymes |
| Toxicity | LD50 values suggest low toxicity |
Case Studies
Several studies have investigated the biological activity of thiazolidinone derivatives similar to this compound:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with furan-methylene substitutions and aromatic side chains are a well-studied class of compounds. Below, the target molecule is compared to three structurally related analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Aromatic Substitution Effects :
- The target compound’s 4-methoxy-2-nitrophenyl group introduces steric bulk and electronic effects distinct from the 4-bromophenyl group in the analog from . The methoxy group may enhance solubility via hydrogen bonding, whereas bromine could promote hydrophobic interactions.
- The unsubstituted furan in compounds from and simplifies the structure but reduces steric and electronic complexity compared to the target molecule.
Side Chain Variations: The 3-methylbutanoic acid side chain in the target compound provides branching, which may influence binding pocket compatibility compared to the linear butanoic acid in the brominated analog . Amide-linked side chains in and introduce hydrogen-bonding capacity but reduce acidity compared to carboxylic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
